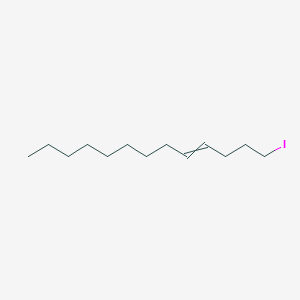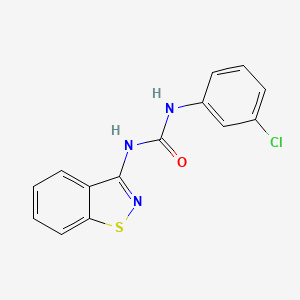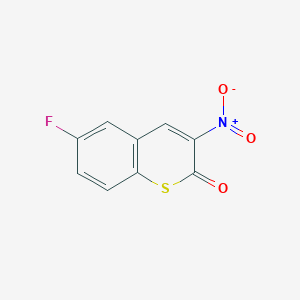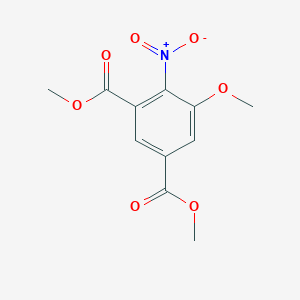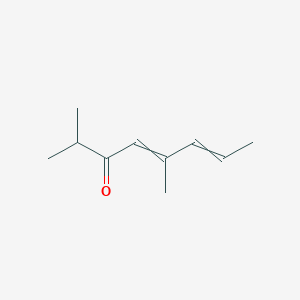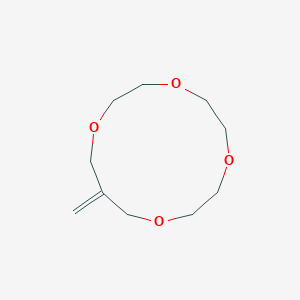
1,4,7,10-Tetraoxacyclotridecane, 12-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- is a macrocyclic compound with the molecular formula C10H18O4 It is characterized by a 13-membered ring containing four oxygen atoms and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecane, 12-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with formaldehyde in the presence of an acid catalyst to form the desired macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methylene group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxides and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane, 12-methylene- involves its ability to form stable complexes with metal ions and other molecules. This is facilitated by the presence of oxygen atoms in the ring, which can coordinate with metal ions. The methylene group can also participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of oxygen, used in similar applications but with different properties.
1,4,7,10-Tetrathiacyclododecane: Contains sulfur atoms, offering different reactivity and stability.
12-Isopropyl-1,4,7,10-tetraoxacyclotridecane: A derivative with an isopropyl group, providing different steric and electronic properties .
Uniqueness
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- is unique due to its combination of oxygen atoms and a methylene group, which provides a balance of stability and reactivity. This makes it suitable for a wide range of applications, from coordination chemistry to drug delivery systems .
Properties
CAS No. |
92818-16-1 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
12-methylidene-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C10H18O4/c1-10-8-13-6-4-11-2-3-12-5-7-14-9-10/h1-9H2 |
InChI Key |
ULNQAESIDLQUGS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COCCOCCOCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



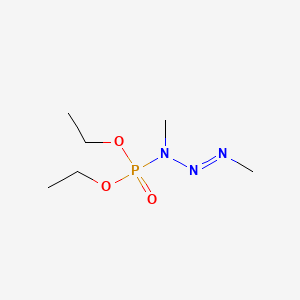
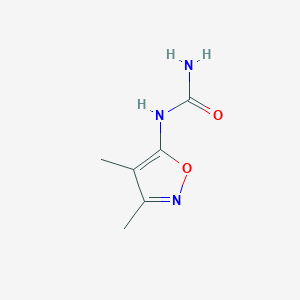
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
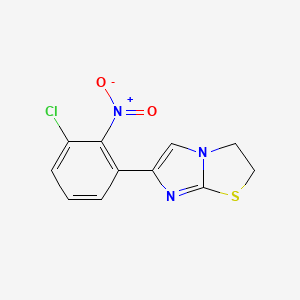
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
